
1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate
Vue d'ensemble
Description
The compound “1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate” is a synthetic compound. It contains an indole nucleus, which is a significant heterocyclic system found in many important synthetic drug molecules . Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of “1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate” is complex, with an indole nucleus being a key component . Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including “1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate”, have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory activity. Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed anti-inflammatory and analgesic activities .
Anticancer Activity
The indole nucleus is a common feature in many anticancer drugs. The specific anticancer activity of “1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate” would need further investigation .
Antioxidant Activity
Indole derivatives are known for their antioxidant properties. They can neutralize free radicals, which are harmful to body tissues .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Antitubercular Activity
Indole-based compounds have demonstrated activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes, although the specific activity of “1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate” in this area would need further study .
Antimalarial Activity
Indole derivatives have been studied for their antimalarial activity. This makes them interesting for the development of new treatments against malaria .
Orientations Futures
Indole derivatives, including “1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on further understanding the biological activities of this compound and its potential applications in medicine.
Propriétés
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14(20(23)15-7-3-2-4-8-15)24-19(22)12-11-16-13-21-18-10-6-5-9-17(16)18/h2-10,13-14,21H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUKJYHVXHPTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328504 | |
| Record name | (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate | |
CAS RN |
799266-15-2 | |
| Record name | (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



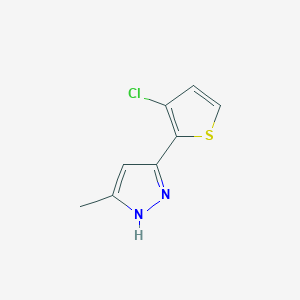

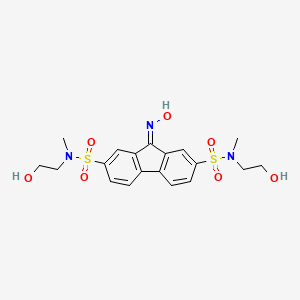

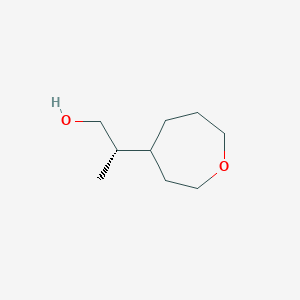
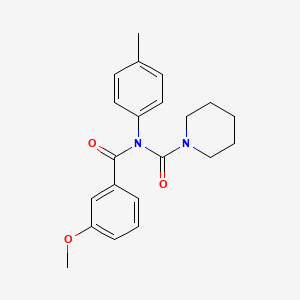
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2665262.png)
![5-[(4-Fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2665263.png)

![1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2665266.png)

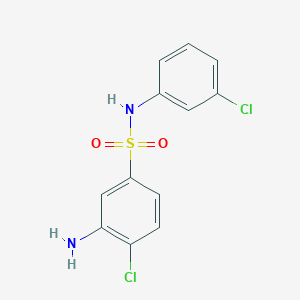
![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665273.png)
